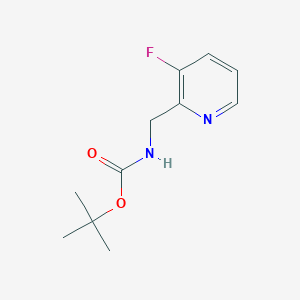

tert-butyl (3-fluoropyrid-2-yl)methylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3-fluoropyridin-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-7-9-8(12)5-4-6-13-9/h4-6H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLFDXDBLLWDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594479 | |

| Record name | tert-Butyl [(3-fluoropyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-28-1 | |

| Record name | 1,1-Dimethylethyl N-[(3-fluoro-2-pyridinyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(3-fluoropyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Tert-butyl (3-fluoropyridin-2-yl)methylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is a fluorinated pyridine derivative containing a Boc-protected aminomethyl group. This compound serves as a valuable building block in medicinal chemistry and drug discovery, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications. Its structural features, including the fluorine atom on the pyridine ring, can significantly influence physicochemical properties such as lipophilicity and metabolic stability, making it an attractive synthon for the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential, yet currently underexplored, biological significance.

Chemical Properties

A summary of the key chemical and physical properties of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is provided below. Due to the compound's primary role as a synthetic intermediate, publicly available experimental data on all physical properties is limited.

| Property | Value |

| CAS Number | 1423037-53-4 |

| Molecular Formula | C₁₁H₁₅FN₂O₂ |

| Molecular Weight | 226.25 g/mol |

| Appearance | Expected to be a solid or oil |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |

| ¹H NMR Spectrum | Spectral data not explicitly reported for this specific compound. Predicted shifts would show signals for the tert-butyl protons, the methylene protons, and the aromatic protons of the fluoropyridine ring. |

| ¹³C NMR Spectrum | Spectral data not explicitly reported for this specific compound. Predicted shifts would include carbons of the tert-butyl group, the methylene carbon, the carbamate carbonyl, and the carbons of the fluoropyridine ring. |

| Mass Spectrum | Mass spectrometry data not explicitly reported. The expected molecular ion peak [M+H]⁺ would be approximately m/z 227.12. |

Synthesis and Experimental Protocols

The synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate involves a two-step process: the synthesis of the precursor amine, (3-fluoropyridin-2-yl)methanamine, followed by its protection with a tert-butyloxycarbonyl (Boc) group.

Logical Workflow for Synthesis

Caption: Synthesis workflow for tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.

Step 1: Synthesis of (3-Fluoropyridin-2-yl)methanamine (Precursor)

Methodology:

This protocol is adapted from a procedure described in patent literature for the synthesis of the precursor amine.

-

Reaction Setup: To a solution of 3-fluoro-2-cyanopyridine (1 equivalent) in methanol, add a 7N solution of ammonia in methanol.

-

Catalyst Addition: Carefully add Raney nickel as a catalyst to the reaction mixture.

-

Hydrogenation: Subject the mixture to hydrogenation in a suitable apparatus at a pressure of 50 psi.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the Raney nickel catalyst. Concentrate the filtrate under reduced pressure to obtain the crude (3-fluoropyridin-2-yl)methanamine. This intermediate can often be used in the next step without further purification.

Step 2: Boc-Protection of (3-Fluoropyridin-2-yl)methanamine

Methodology:

This is a general and widely used protocol for the N-Boc protection of amines.

-

Reaction Setup: Dissolve the crude (3-fluoropyridin-2-yl)methanamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 equivalents) either as a solid or dissolved in the same solvent.

-

Reaction Conditions: Stir the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting amine is no longer detectable.

-

Work-up: Once the reaction is complete, wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.

Biological Activity and Signaling Pathways

As of the current literature, there is no specific information available on the biological activity or the signaling pathways associated with tert-butyl (3-fluoropyridin-2-yl)methylcarbamate itself. Its primary role is that of a synthetic intermediate.

However, the 3-fluoropyridine moiety is a structural motif found in various biologically active compounds. The introduction of a fluorine atom can modulate the electronic properties and metabolic stability of the pyridine ring, which can be advantageous in drug design.

Hypothetical Application Workflow

The logical application of this compound in a drug discovery context would follow the workflow illustrated below.

Caption: A potential workflow for utilizing the title compound in drug discovery.

Conclusion

Tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is a key synthetic intermediate with potential applications in the development of novel pharmaceuticals. While specific data on its physical properties and biological activity are not extensively documented, its synthesis is achievable through established chemical transformations. The presence of the 3-fluoropyridine moiety suggests its utility in constructing compounds with tailored electronic and metabolic profiles, making it a compound of interest for medicinal chemists and researchers in the field of drug development. Further studies are warranted to fully characterize this compound and explore the biological activities of its derivatives.

An In-depth Technical Guide to tert-butyl (5-fluoropyridin-2-yl)carbamate

Disclaimer: The following document is a technical guide compiled from publicly available scientific information. The CAS number for the initially requested compound, tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, could not be located in public databases. Therefore, this guide focuses on the closely related and well-documented analog, tert-butyl (5-fluoropyridin-2-yl)carbamate (CAS No. 1260794-50-0) . This compound serves as a representative example for researchers, scientists, and drug development professionals interested in this class of molecules.

Introduction

N-Boc protected aminopyridines are a critical class of intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be removed under mild acidic conditions, making it a valuable tool in multistep synthesis. The incorporation of a fluorine atom into the pyridine ring can significantly modulate the physicochemical and biological properties of the final compound, including its metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive overview of tert-butyl (5-fluoropyridin-2-yl)carbamate, including its chemical properties, a representative synthetic protocol, and a discussion of the potential biological significance of related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties for tert-butyl (5-fluoropyridin-2-yl)carbamate is presented in the table below. This data is essential for its handling, characterization, and use in subsequent synthetic transformations.

| Property | Value |

| CAS Number | 1260794-50-0 |

| Molecular Formula | C₁₀H₁₃FN₂O₂ |

| Molecular Weight | 212.22 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in methanol, ethyl acetate, DCM |

| InChI Key | QJKDSHHDJJUUNY-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Representative Synthetic Protocol: N-Boc Protection of 2-amino-5-fluoropyridine

Reaction Scheme:

Materials and Reagents:

-

2-amino-5-fluoropyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of 2-amino-5-fluoropyridine (1.0 eq) in anhydrous dichloromethane (DCM) is added triethylamine (1.5 eq).

-

The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Di-tert-butyl dicarbonate (1.2 eq) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 24 hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, tert-butyl (5-fluoropyridin-2-yl)carbamate.

Characterization:

The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity of Related Compounds

Specific biological activity data for tert-butyl (5-fluoropyridin-2-yl)carbamate has not been reported in the searched literature. However, the N-Boc-protected aminopyridine scaffold is a common feature in molecules with a wide range of biological activities. For instance, N-alkylated 4-aminopyridine derivatives have been investigated for their potential as antifungal and antiprotozoal agents.[1][2] Some of these compounds have shown activity against Cryptococcus neoformans, Leishmania infantum, and Plasmodium falciparum.[1][2] The Boc-protected aminopyridine moiety serves as a key intermediate in the synthesis of these more complex and biologically active molecules.

The presence of the fluorine atom is also significant, as fluorinated pyridines are important intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, 2-amino-5-fluoropyridine is a key intermediate in the synthesis of LBM415, a peptide deformylase inhibitor with potential antibacterial properties.[3][4]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of tert-butyl (5-fluoropyridin-2-yl)carbamate.

Logical Relationship of Components

The following diagram illustrates the logical relationship between the starting material, the protecting group, and the resulting protected intermediate, highlighting its utility in further synthetic applications.

Conclusion

While the initially requested compound, tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, is not well-documented, this guide provides a comprehensive overview of the closely related analog, tert-butyl (5-fluoropyridin-2-yl)carbamate. The provided information on its properties, a representative synthetic protocol, and the biological context of related compounds serves as a valuable resource for researchers in organic synthesis and drug discovery. The versatility of the N-Boc protected fluoropyridine scaffold suggests its potential as a key building block for the development of new biologically active molecules.

References

Structure Elucidation of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate. Due to the limited availability of published experimental data for this specific compound, this document outlines the expected structural features, predicted spectroscopic characteristics, and generalized experimental protocols based on established chemical principles and data from structurally related molecules. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar compounds.

Chemical Structure and Physicochemical Properties

tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is a carbamate derivative containing a 3-fluoropyridine moiety. The structure consists of a pyridine ring substituted with a fluorine atom at the 3-position and a methylcarbamate group at the 2-position, which is protected by a tert-butyl group.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅FN₂O₂ | Calculated |

| Molecular Weight | 226.25 g/mol | Calculated |

| CAS Number | 886851-28-1 | Public Record |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate (Predicted) | N/A |

Spectroscopic Data (Predicted)

While specific experimental spectra for tert-butyl (3-fluoropyridin-2-yl)methylcarbamate are not publicly available, the following tables summarize the expected chemical shifts and spectral features based on the analysis of its chemical structure and comparison with analogous compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | d | 1H | Pyridine H-6 |

| ~7.40 | dd | 1H | Pyridine H-4 |

| ~7.20 | m | 1H | Pyridine H-5 |

| ~5.50 | br s | 1H | N-H |

| ~4.60 | d | 2H | -CH₂- |

| 1.45 | s | 9H | -C(CH₃)₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 (d, ¹JCF) | C-3 (C-F) |

| ~155.5 | C=O (carbamate) |

| ~148.0 (d) | C-6 |

| ~140.0 (d) | C-2 |

| ~125.0 (d) | C-4 |

| ~123.0 (d) | C-5 |

| ~80.0 | -C(CH₃)₃ |

| ~45.0 | -CH₂- |

| 28.3 | -C(CH₃)₃ |

Table 4: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch |

| ~2980-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1580, 1470 | Medium | C=C, C=N stretch (pyridine ring) |

| ~1250 | Strong | C-O stretch |

| ~1160 | Strong | C-N stretch |

| ~1050 | Medium | C-F stretch |

Table 5: Predicted Mass Spectrometry Data

| m/z | Ion |

| 227.1 | [M+H]⁺ |

| 249.1 | [M+Na]⁺ |

| 171.1 | [M - C₄H₈+H]⁺ |

| 125.1 | [M - Boc+H]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and purification of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate. These are based on standard organic chemistry techniques for the synthesis of similar compounds. Researchers should optimize these procedures for their specific laboratory conditions.

Synthesis of (3-fluoropyridin-2-yl)methanamine (Precursor)

The synthesis of the precursor amine is a critical first step. A potential route involves the reduction of 3-fluoropicolinonitrile.

Caption: General workflow for Boc protection.

Protocol:

-

Dissolve (3-fluoropyridin-2-yl)methanamine and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) either as a solid or dissolved in the reaction solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.

Signaling Pathways and Mechanism of Action

Currently, there is no publicly available information regarding the specific signaling pathways or mechanisms of action for tert-butyl (3-fluoropyridin-2-yl)methylcarbamate. As a molecule containing a fluoropyridine moiety, it may be investigated for its potential as a bioisostere for a phenyl group in drug discovery, potentially interacting with a range of biological targets. Further research, including biological screening and mechanistic studies, is required to elucidate its pharmacological profile.

Diagram 3: Hypothetical Drug Discovery Logic

An In-depth Technical Guide to tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate

IUPAC Name: tert-butyl [(3-fluoropyridin-2-yl)methyl]carbamate

This technical guide provides a comprehensive overview of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, a key intermediate in medicinal chemistry. The document details its synthesis, physicochemical properties, and its potential role as a building block in the development of targeted therapeutics, particularly Janus Kinase (JAK) inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Physicochemical and Pharmacokinetic Properties

The following table summarizes key computed physicochemical and pharmacokinetic properties of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate. These parameters are crucial for assessing the druglikeness of the compound and predicting its behavior in biological systems.

| Property | Value |

| Molecular Formula | C₁₁H₁₅FN₂O₂ |

| Molecular Weight | 226.25 g/mol |

| LogP | 1.85 |

| Topological Polar Surface Area (TPSA) | 55.1 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

| Lipinski's Rule of Five | Compliant |

| Bioavailability Score | 0.55 |

Synthesis and Experimental Protocols

The synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is a multi-step process commencing from commercially available 3-fluoropyridine-2-carbonitrile. The following protocol outlines a representative synthetic route.

Step 1: Synthesis of (3-fluoropyridin-2-yl)methanamine

-

Reaction: Reduction of 3-fluoropyridine-2-carbonitrile.

-

Reagents and Solvents: 3-fluoropyridine-2-carbonitrile, Lithium aluminum hydride (LiAlH₄) or Hydrogen (H₂) with a Palladium on carbon (Pd/C) catalyst, Tetrahydrofuran (THF) or Ethanol (EtOH) as solvent.

-

Procedure:

-

A solution of 3-fluoropyridine-2-carbonitrile in an appropriate anhydrous solvent (e.g., THF for LiAlH₄ reduction or EtOH for catalytic hydrogenation) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

For LiAlH₄ reduction, the solution is cooled to 0 °C, and LiAlH₄ is added portion-wise. The reaction mixture is then stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

For catalytic hydrogenation, the solution is transferred to a hydrogenation vessel with a Pd/C catalyst. The vessel is purged with hydrogen gas and the reaction is stirred under hydrogen pressure until completion.

-

Upon completion, the reaction is quenched carefully (e.g., with water and NaOH for the LiAlH₄ reaction) and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (3-fluoropyridin-2-yl)methanamine.

-

Step 2: N-Boc Protection of (3-fluoropyridin-2-yl)methanamine

-

Reaction: Protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

-

Reagents and Solvents: (3-fluoropyridin-2-yl)methanamine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (NEt₃) or another suitable base, Dichloromethane (CH₂Cl₂) or THF as solvent.

-

Procedure:

-

(3-fluoropyridin-2-yl)methanamine is dissolved in the chosen solvent, and a base such as triethylamine is added.

-

The solution is cooled to 0 °C, and a solution of Boc₂O in the same solvent is added dropwise.

-

The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.

-

Role in Drug Discovery: A Building Block for Janus Kinase (JAK) Inhibitors

tert-butyl (3-fluoropyridin-2-yl)methylcarbamate serves as a valuable building block in the synthesis of more complex molecules, particularly in the realm of kinase inhibitors. The pyridinyl-methylamine scaffold is a common feature in many ATP-competitive inhibitors. The fluorine substituent at the 3-position of the pyridine ring can be strategically utilized to enhance binding affinity and selectivity for the target kinase through favorable interactions within the ATP-binding pocket.

The Boc-protected amine provides a stable, yet readily cleavable, functional group that allows for further synthetic manipulations. This is particularly useful in fragment-based drug design and lead optimization, where the core fragment can be elaborated to improve potency and pharmacokinetic properties.

One of the key therapeutic areas where this scaffold is relevant is in the development of Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in various autoimmune diseases and cancers.[1]

The JAK-STAT Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling pathway, a primary target for immunosuppressive and anti-cancer drugs. Cytokine binding to its receptor induces receptor dimerization, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation, proliferation, and differentiation.[1]

Caption: The JAK-STAT signaling pathway and the point of inhibition.

References

physical and chemical properties of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. Due to its structural motifs, this compound represents a valuable building block for the synthesis of more complex molecules with potential biological activity. This document compiles available data on its identification, synthesis, and analytical characterization. While extensive experimental data is not publicly available, this guide consolidates known information and provides general methodologies relevant to its synthesis and characterization.

Introduction

tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate (CAS No. 886851-28-1) is a heterocyclic organic compound incorporating a 3-fluoropyridine ring, a methylene linker, and a tert-butoxycarbonyl (Boc) protected amine. The presence of the fluorine atom on the pyridine ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents. The Boc protecting group offers a stable yet readily cleavable handle for further synthetic transformations.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl ((3-fluoropyridin-2-yl)methyl)carbamate | N/A |

| CAS Number | 886851-28-1 | |

| Molecular Formula | C₁₁H₁₅FN₂O₂ | |

| Molecular Weight | 226.25 g/mol | Calculated |

| Appearance | Not specified (often a solid for similar compounds) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis

A specific, detailed experimental protocol for the synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is not explicitly described in the reviewed literature. However, the logical and widely practiced method for its preparation is the N-protection of the corresponding primary amine, (3-fluoropyridin-2-yl)methanamine, using di-tert-butyl dicarbonate (Boc₂O).

General Experimental Protocol: Boc Protection of an Amine

This protocol is a general procedure for the Boc protection of primary amines and can be adapted for the synthesis of the title compound.[1][2]

Materials:

-

(3-fluoropyridin-2-yl)methanamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water)

-

A base (e.g., Triethylamine (Et₃N), Sodium bicarbonate (NaHCO₃))

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (3-fluoropyridin-2-yl)methanamine in the chosen solvent.

-

Add the base to the solution.

-

Add a solution of di-tert-butyl dicarbonate (typically 1.0-1.2 equivalents) in the same solvent, often dropwise at 0 °C or room temperature.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water.

-

If using an organic solvent, separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl), water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.

Synthesis Workflow

The logical workflow for the synthesis is straightforward, involving the protection of the primary amine.

Caption: Synthetic workflow for the preparation of the title compound.

Analytical Data

While specific spectra for tert-butyl (3-fluoropyridin-2-yl)methylcarbamate are not publicly available, this section outlines the expected analytical data based on its structure and data from analogous compounds. Commercial suppliers may provide compound-specific analytical data upon request.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group, the methylene protons, and the protons on the 3-fluoropyridine ring.

-

tert-Butyl protons: A singlet around δ 1.4-1.5 ppm, integrating to 9H.

-

Methylene protons (-CH₂-): A doublet around δ 4.4-4.6 ppm, integrating to 2H, coupled to the NH proton.

-

NH proton: A broad singlet or triplet around δ 5.0-5.5 ppm, integrating to 1H.

-

Pyridine protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns influenced by the fluorine atom and adjacent protons.

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the tert-butyl group, the methylene carbon, the carbamate carbonyl, and the carbons of the pyridine ring.

-

tert-Butyl carbons: A signal around δ 28 ppm for the methyl carbons and a signal around δ 80 ppm for the quaternary carbon.

-

Methylene carbon: A signal in the range of δ 40-50 ppm.

-

Carbamate carbonyl carbon: A signal around δ 155-156 ppm.

-

Pyridine carbons: Five signals in the aromatic region, with their chemical shifts and C-F coupling constants being diagnostic.

Mass Spectrometry (MS)

The mass spectrum would be expected to show the molecular ion peak [M]⁺ or, more likely, a protonated molecule [M+H]⁺ in soft ionization techniques like Electrospray Ionization (ESI).

-

[M+H]⁺: m/z = 227.1

-

[M+Na]⁺: m/z = 249.1

-

Common Fragments: Loss of the tert-butyl group (m/z = 171.1), loss of isobutylene (m/z = 171.1), and other fragments arising from the pyridine ring.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate or its involvement in any specific signaling pathways. As a protected intermediate, it is primarily used in the synthesis of more complex, potentially bioactive molecules. Its utility lies in its role as a building block in drug discovery programs.

Conclusion

tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate is a valuable synthetic intermediate. While detailed experimental data on its physical properties and biological activities are scarce in the public domain, its synthesis can be reliably achieved through standard Boc protection of the corresponding amine. This guide provides a foundational understanding of this compound for researchers and scientists engaged in the design and synthesis of novel chemical entities for drug development. Further experimental investigation is required to fully characterize its properties and potential applications.

References

Technical Guide: Physicochemical Properties of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular weight of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, a compound of interest in pharmaceutical research and development. A precise molecular weight is fundamental for a wide range of applications, including stoichiometric calculations in chemical synthesis, analytical characterization, and computational modeling. This document outlines the computational protocol for determining the molecular weight based on the standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC). All quantitative data are presented in structured tables for clarity and ease of comparison.

Introduction

tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is a chemical intermediate that can be utilized in the synthesis of various pharmaceutical compounds. An accurate understanding of its fundamental physicochemical properties is a prerequisite for its effective use in drug discovery and development pipelines. The molecular weight, in particular, is a critical parameter that influences molarity-based solution preparation, reaction kinetics, and the interpretation of analytical data from techniques such as mass spectrometry. This guide provides a definitive calculation and breakdown of this essential property.

Molecular Properties

The key identifiers and the calculated molecular weight for tert-butyl (3-fluoropyridin-2-yl)methylcarbamate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅FN₂O₂ | Inferred from Compound Name |

| Molecular Weight | 242.25 g/mol | Calculated |

| Exact Mass | 242.1121 Da | Calculated |

Computational Protocol for Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation provided herein is based on the standard atomic weights established by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW).[1]

Step 1: Determination of the Molecular Formula

The chemical structure of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate yields the molecular formula C₁₁H₁₅FN₂O₂. This indicates the molecule is composed of:

-

11 Carbon (C) atoms

-

15 Hydrogen (H) atoms

-

1 Fluorine (F) atom

-

2 Nitrogen (N) atoms

-

2 Oxygen (O) atoms

Step 2: Utilization of Standard Atomic Weights

The standard atomic weights for the constituent elements are sourced from IUPAC data.[1] For elements with a range of natural isotopic abundance, a conventional value is used for practical calculation.[2][3]

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 15 | 1.008 | 15.120 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 2 | 15.999 | 31.998 |

Step 3: Calculation of Total Molecular Weight

The total molecular weight is the sum of the contributions from each element:

Molecular Weight = (11 × 12.011) + (15 × 1.008) + (1 × 18.998) + (2 × 14.007) + (2 × 15.999) Molecular Weight = 132.121 + 15.120 + 18.998 + 28.014 + 31.998 Molecular Weight = 242.251 g/mol

For conventional use, this value is rounded to 242.25 g/mol .

Visualization of Molecular Composition

The following diagram illustrates the logical workflow for calculating the molecular weight from the compound's constituent elements.

Conclusion

The molecular weight of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate has been rigorously calculated to be 242.25 g/mol . This value is derived from its molecular formula, C₁₁H₁₅FN₂O₂, and the standard atomic weights provided by IUPAC. This technical guide provides researchers, scientists, and drug development professionals with a reliable and verifiable value for this key physicochemical property, essential for advancing laboratory research and development activities.

References

Spectroscopic and Synthetic Insights into tert-butyl (3-fluoropyridin-2-yl)methylcarbamate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available spectroscopic data and synthetic methodologies related to the compound tert-butyl (3-fluoropyridin-2-yl)methylcarbamate. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this document summarizes findings for structurally similar compounds and outlines general protocols applicable to the characterization of this class of molecules.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of similar structures, the following table summarizes the expected ¹H and ¹³C NMR chemical shifts for tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Pyridine-H | 8.2 - 8.4 | d | 1H | H-6 |

| Pyridine-H | 7.3 - 7.5 | m | 1H | H-4 |

| Pyridine-H | 7.1 - 7.3 | m | 1H | H-5 |

| CH₂ | 4.4 - 4.6 | d | 2H | Methylene |

| NH | 5.0 - 5.5 | t | 1H | Carbamate |

| C(CH₃)₃ | 1.4 - 1.5 | s | 9H | tert-butyl |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| C=O | 155 - 157 | Carbamate Carbonyl |

| C-F | 158 - 162 (d, ¹JCF) | Pyridine C-3 |

| Pyridine C | 148 - 150 (d) | Pyridine C-2 |

| Pyridine C | 140 - 142 (d) | Pyridine C-6 |

| Pyridine C | 123 - 125 (d) | Pyridine C-4 |

| Pyridine C | 120 - 122 | Pyridine C-5 |

| C(CH₃)₃ | 79 - 81 | tert-butyl quaternary |

| CH₂ | 42 - 44 | Methylene |

| C(CH₃)₃ | 28 - 29 | tert-butyl methyl |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | 3300 - 3400 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=O (carbamate) | 1680 - 1720 | Stretching |

| C=N, C=C (pyridine) | 1550 - 1600 | Stretching |

| C-F | 1000 - 1100 | Stretching |

Mass Spectrometry (MS)

The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 227.12 | Protonated molecular ion |

| [M-C₄H₈]⁺ | 171.06 | Loss of isobutylene |

| [M-Boc+H]⁺ | 127.06 | Loss of the tert-butoxycarbonyl group |

Experimental Protocols

While a specific protocol for the synthesis and purification of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is not detailed in the available literature, a general synthetic approach can be inferred from standard organic chemistry practices for the formation of carbamates.

General Synthesis Workflow

The synthesis would likely proceed via the reaction of (3-fluoropyridin-2-yl)methanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Caption: General workflow for the synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.

Spectroscopic Analysis Workflow

The characterization of the synthesized compound would follow a standard analytical workflow.

Caption: Standard workflow for the spectroscopic characterization of the target compound.

Note: The information provided in this document is based on established principles of organic spectroscopy and synthesis. For definitive characterization, experimental data for tert-butyl (3-fluoropyridin-2-yl)methylcarbamate should be acquired and analyzed.

Navigating the Synthesis and Availability of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, proposed synthesis, and key data for tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, a valuable building block in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom and a Boc-protected aminomethyl group on the pyridine ring makes this compound a versatile intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.

Commercial Availability

tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is commercially available from a number of chemical suppliers. The following table summarizes a selection of vendors offering this compound, highlighting the typical quantities available. Researchers are advised to consult the suppliers' websites for the most current pricing and availability information.

| Supplier | Product Name | Package Size(s) |

| ChemNet | tert-butyl [(3-fluoropyridin-2-yl)methyl]carbamate | Inquire |

| Laibo Chem | tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate | 100mg |

| Sigma-Aldrich (MilliporeSigma) | 3-fluoropyridin-2-yl)methyl)carbamate | Inquire |

Proposed Synthetic Protocol

Step 1: Synthesis of the Precursor, (3-fluoropyridin-2-yl)methanamine (Proposed)

The synthesis of the starting amine can be approached through several routes, often starting from 3-fluoropyridine. One potential pathway involves the lithiation of 3-fluoropyridine followed by reaction with a suitable electrophile to introduce the aminomethyl group.

Step 2: Boc Protection of (3-fluoropyridin-2-yl)methanamine

This protocol outlines a general and widely used procedure for the N-Boc protection of a primary amine.

Materials and Reagents:

-

(3-fluoropyridin-2-yl)methanamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (3-fluoropyridin-2-yl)methanamine (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (1.1-1.5 eq) to the solution.

-

Boc Anhydride Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in the same anhydrous solvent dropwise at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.

-

Synthetic Workflow Diagram

The following diagram illustrates the proposed two-step synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.

The Strategic Role of tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of protecting groups and functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, tert-butyl (3-fluoropyridin-2-yl)methylcarbamate has emerged as a valuable intermediate, particularly in the synthesis of pharmaceutically active compounds. Its unique combination of a Boc-protected aminomethyl group and a fluorinated pyridine ring offers a versatile platform for a variety of chemical transformations. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this key building block, with a focus on its role in the development of novel therapeutics.

Synthesis and Spectroscopic Characterization

The primary route to tert-butyl (3-fluoropyridin-2-yl)methylcarbamate involves a two-step process starting from quinolinic acid. The initial step focuses on the synthesis of the key precursor, (3-fluoropyridin-2-yl)methanol.

A novel and efficient method for the synthesis of (3-fluoropyridin-2-yl)methanol has been developed, starting from the readily available and low-cost quinolinic acid. This process involves a sequence of reactions including acid anhydrization, esterification, ammoniation, amino fluorination, and finally, reduction of the ester group to afford the desired alcohol. This method is noted for its simple process, high yield, and good quality, making it suitable for industrial applications.[1]

Once the (3-fluoropyridin-2-yl)methanol is obtained, it can be converted to the corresponding amine, (3-fluoropyridin-2-yl)methanamine. This amine then undergoes a standard protection reaction with di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.

While specific experimental data for the Boc protection of (3-fluoropyridin-2-yl)methanamine is not extensively reported in the literature, a general protocol for the N-Boc protection of amines can be reliably applied.

General Experimental Protocol for Boc Protection:

A solution of the amine in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine, diisopropylethylamine) at room temperature. The reaction is typically stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The workup involves washing the reaction mixture with aqueous solutions to remove the base and any water-soluble byproducts, followed by drying and concentration of the organic phase to afford the crude product. Purification is usually achieved by column chromatography on silica gel.

Table 1: Predicted Spectroscopic Data for tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate

| Spectroscopic Data | Predicted Chemical Shifts (δ, ppm) or Mass (m/z) |

| ¹H NMR (CDCl₃) | ~8.3 (d, 1H, pyridyl-H), ~7.4 (m, 1H, pyridyl-H), ~7.2 (m, 1H, pyridyl-H), ~5.1 (br s, 1H, NH), ~4.5 (d, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | ~156.0 (C=O), ~155.0 (d, ¹JCF, C-F), ~148.0 (d, C-H), ~138.0 (d, C-H), ~125.0 (d, C-H), ~122.0 (d, C-C), ~80.0 (C(CH₃)₃), ~43.0 (CH₂), ~28.5 (C(CH₃)₃) |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z 227.1 |

Note: The predicted NMR data is based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Role in Organic Synthesis and Drug Discovery

The primary utility of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate lies in its function as a protected amine building block. The Boc group provides robust protection of the primary amine during various synthetic transformations and can be readily removed under acidic conditions to liberate the free amine for further functionalization. The presence of the fluorine atom on the pyridine ring is of particular significance in medicinal chemistry, as fluorine substitution can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also influence its binding affinity to biological targets through specific interactions.

Key Applications:

-

Intermediate in the Synthesis of Toll-Like Receptor 7 (TLR7) Agonists: This compound is a key intermediate in the synthesis of potent and selective TLR7 agonists, such as GSK2245035. The (3-fluoropyridin-2-yl)methylamine moiety is a common structural feature in this class of compounds, which are being investigated for the treatment of viral infections and cancer. The synthesis of these complex molecules often involves the coupling of the deprotected amine with other heterocyclic systems.

-

Scaffold for Library Synthesis: The versatile nature of this building block makes it an ideal starting material for the synthesis of compound libraries for high-throughput screening. The pyridine nitrogen can be quaternized or used as a handle for further reactions, while the deprotected amine allows for the introduction of a wide range of substituents through amide bond formation, reductive amination, or other C-N bond-forming reactions.

Experimental Workflows

The general workflow for utilizing tert-butyl (3-fluoropyridin-2-yl)methylcarbamate in a synthetic sequence is outlined below.

Figure 1: General synthetic workflow.

tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate is a strategically important building block in organic synthesis, providing a convenient and versatile route to complex molecules, particularly in the realm of drug discovery. Its synthesis from inexpensive starting materials and the dual functionality offered by the protected amine and the fluorinated pyridine ring make it an attractive intermediate for researchers and scientists. As the demand for novel and effective therapeutics continues to grow, the role of such well-designed building blocks will undoubtedly become even more critical in the advancement of medicinal chemistry.

References

Methodological & Application

detailed experimental protocol for tert-butyl (3-fluoropyridin-2-yl)methylcarbamate synthesis

Application Note: Synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate

Introduction

tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is a key intermediate in the synthesis of various pharmaceutical compounds. The tert-butoxycarbonyl (Boc) protecting group is widely used for amines due to its stability under various conditions and its facile removal under acidic conditions. This document provides a detailed experimental protocol for the synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate via the N-tert-butoxycarbonylation of (3-fluoropyridin-2-yl)methanamine.

Experimental Protocol

This protocol describes the reaction of (3-fluoropyridin-2-yl)methanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield the desired N-Boc protected product.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| (3-fluoropyridin-2-yl)methanamine | ≥95% | Commercially Available |

| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade | Commercially Available |

| Triethylamine (Et₃N) | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |

| Brine (saturated aqueous NaCl) | Prepared in-house | |

| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | |

| Silica gel | 60 Å, 230-400 mesh | Commercially Available |

| Ethyl acetate | HPLC Grade | Commercially Available |

| Hexanes | HPLC Grade | Commercially Available |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Standard laboratory glassware

Procedure

-

Reaction Setup: To a clean, dry round-bottom flask, add (3-fluoropyridin-2-yl)methanamine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM).

-

Addition of Reagents: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.

Quantitative Data Summary

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |

| (3-fluoropyridin-2-yl)methanamine | 126.13 | 1.0 | (Specify mass) |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | (Specify mass) |

| Triethylamine (Et₃N) | 101.19 | 1.2 | (Specify volume) |

| tert-butyl (3-fluoropyridin-2-yl)methylcarbamate | 226.26 | - | (Specify yield) |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.

Signaling Pathway/Logical Relationship Diagram

Caption: Logical relationship of reactants in the Boc protection of the amine.

Application Notes and Protocols for the Use of tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The introduction of a fluorine atom to the pyridine ring can significantly enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the resulting inhibitor. tert-butyl (3-fluoropyridin-2-yl)methylcarbamate serves as a valuable, shelf-stable precursor to the reactive intermediate, (3-fluoropyridin-2-yl)methanamine. The tert-butyloxycarbonyl (Boc) protecting group allows for the stable storage and handling of the aminomethylpyridine moiety, which can be readily deprotected under acidic conditions to participate in subsequent coupling reactions for the elaboration of the final kinase inhibitor.

This document provides detailed application notes and protocols for the use of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate in the synthesis of a representative pyrazolo[1,5-a]pyrimidine-based kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).

Application in Kinase Inhibitor Synthesis: A Case Study

The (3-fluoropyridin-2-yl)methylamine moiety, derived from tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, is a key building block in the synthesis of various kinase inhibitors. For instance, it can be incorporated into pyrazolo[1,5-a]pyrimidine scaffolds to generate potent inhibitors of kinases such as FLT3. The fluorinated pyridine ring can occupy the solvent-exposed region of the ATP-binding pocket, where the fluorine atom can form favorable interactions with the protein or displace water molecules to improve binding affinity.

Synthetic Utility

The primary role of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is to serve as a protected source of (3-fluoropyridin-2-yl)methanamine. The Boc-protecting group is stable under a variety of reaction conditions, yet can be cleanly removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This allows for the selective unmasking of the amine functionality at the desired stage of the synthesis, preventing unwanted side reactions.

The general workflow for its application involves:

-

Deprotection: Removal of the Boc group to generate the free amine, (3-fluoropyridin-2-yl)methanamine.

-

Coupling Reaction: Nucleophilic substitution or coupling of the deprotected amine with a suitable electrophilic partner, such as a chlorinated pyrimidine derivative, to form the core of the kinase inhibitor.

Experimental Protocols

Protocol 1: Deprotection of tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate

This protocol describes the removal of the Boc protecting group to yield (3-fluoropyridin-2-yl)methanamine hydrochloride.

Materials:

-

tert-butyl (3-fluoropyridin-2-yl)methylcarbamate

-

Dichloromethane (DCM), anhydrous

-

4 M HCl in 1,4-dioxane

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon atmosphere setup

-

Büchner funnel and filter paper

Procedure:

-

To a solution of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate (1.0 eq) in anhydrous dichloromethane (0.2 M), add 4 M HCl in 1,4-dioxane (4.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether to the residue and triturate to precipitate the product as a hydrochloride salt.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford (3-fluoropyridin-2-yl)methanamine hydrochloride.

Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine-based FLT3 Kinase Inhibitor

This protocol outlines the synthesis of a representative kinase inhibitor using the deprotected amine from Protocol 1.

Materials:

-

(3-fluoropyridin-2-yl)methanamine hydrochloride (from Protocol 1)

-

7-chloro-3,5-diphenyl-pyrazolo[1,5-a]pyrimidine (representative electrophile)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon atmosphere setup

-

Heating mantle or oil bath

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of 7-chloro-3,5-diphenyl-pyrazolo[1,5-a]pyrimidine (1.0 eq) in anhydrous DMF (0.1 M) in a round-bottom flask, add (3-fluoropyridin-2-yl)methanamine hydrochloride (1.2 eq) and DIPEA (3.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final pyrazolo[1,5-a]pyrimidine-based kinase inhibitor.

Data Presentation

The following table summarizes the in vitro activity of a representative pyrazolo[1,5-a]pyrimidine kinase inhibitor incorporating the (3-fluoropyridin-2-yl)methylamine moiety against the FLT3 kinase.

| Compound ID | Target Kinase | IC50 (nM) |

| Representative Inhibitor 1 | FLT3 | 50 |

| Sunitinib (Reference) | FLT3 | 25 |

Note: The IC50 values are representative and may vary depending on the specific assay conditions.

Visualizations

Experimental Workflow for Kinase Inhibitor Synthesis

Caption: Synthetic workflow for a kinase inhibitor.

FLT3 Signaling Pathway

Caption: Simplified FLT3 signaling pathway.

Application Notes and Protocols: Tert-butyl (3-fluoropyridin-2-yl)methylcarbamate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex bioactive molecules. The strategic incorporation of a fluorine atom on the pyridine ring offers several advantages in drug design, including enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group on the methylamine moiety allows for chemoselective transformations at other positions of the molecule before its facile removal to unmask the amine for subsequent coupling reactions.

These application notes provide an overview of the utility of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate in the synthesis of kinase inhibitors, particularly targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Tyrosine Kinase 2 (TYK2). Detailed protocols for the deprotection of the Boc group and a representative coupling reaction are also provided.

Application in Kinase Inhibitor Synthesis

The (3-fluoropyridin-2-yl)methylamine scaffold, readily accessible from tert-butyl (3-fluoropyridin-2-yl)methylcarbamate, is a key component in a number of potent and selective kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions.

IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a crucial mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response.[1] Inhibition of IRAK4 is a promising therapeutic strategy for the treatment of various inflammatory and autoimmune diseases.

The clinical candidate Zimlovisertib (PF-06650833) is a potent and selective IRAK4 inhibitor that incorporates a fluorinated lactam moiety.[2][3] While the detailed synthesis of Zimlovisertib from tert-butyl (3-fluoropyridin-2-yl)methylcarbamate is proprietary, the core structure highlights the importance of fluorinated pyridine building blocks in achieving high potency and selectivity.

TYK2 Inhibitors

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is involved in the signaling of several cytokines, including IL-12, IL-23, and type I interferons.[4] Dysregulation of the TYK2 signaling pathway is associated with various autoimmune and inflammatory diseases such as psoriasis and inflammatory bowel disease.[5] Consequently, the development of selective TYK2 inhibitors is an active area of research. Several patents and publications describe the synthesis of TYK2 inhibitors utilizing intermediates that can be derived from tert-butyl (3-fluoropyridin-2-yl)methylcarbamate.[6][7][8]

Quantitative Data of Resulting Kinase Inhibitors

The following table summarizes the in vitro potency of representative kinase inhibitors synthesized using methodologies that can employ (3-fluoropyridin-2-yl)methylamine as a key building block.

| Compound/Target | Assay Type | IC50 (nM) | Reference |

| Zimlovisertib (PF-06650833) / IRAK4 | Cell-based assay | 0.2 | [9] |

| Zimlovisertib (PF-06650833) / IRAK4 | PBMC assay | 2.4 | [9] |

| TYK2 Inhibitor (Example Compound) | Enzymatic assay | 5.0 - 10.3 | [10] |

Experimental Protocols

The following protocols provide a general methodology for the deprotection of tert-butyl (3-fluoropyridin-2-yl)methylcarbamate and its subsequent use in a coupling reaction to form a hypothetical kinase inhibitor.

Protocol 1: Boc Deprotection of tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield (3-fluoropyridin-2-yl)methanamine hydrochloride.[11][12][13]

Materials:

-

tert-Butyl (3-fluoropyridin-2-yl)methylcarbamate

-

4 M HCl in 1,4-dioxane

-

Anhydrous dichloromethane (DCM) or Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas inlet

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

To a round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl (3-fluoropyridin-2-yl)methylcarbamate (1.0 eq).

-

Dissolve the starting material in a minimal amount of anhydrous dichloromethane or suspend it in diethyl ether.

-

Add a solution of 4 M HCl in 1,4-dioxane (2-4 eq) dropwise to the stirred solution/suspension at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the product, (3-fluoropyridin-2-yl)methanamine hydrochloride, will typically precipitate as a white solid.

-

If precipitation occurs, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

If the product remains in solution, remove the solvent and excess HCl under reduced pressure using a rotary evaporator to obtain the crude hydrochloride salt. The crude product can be used in the next step without further purification or can be purified by recrystallization if necessary.

Protocol 2: Synthesis of a Representative Kinase Inhibitor via Amide Coupling

This protocol outlines a general procedure for the coupling of (3-fluoropyridin-2-yl)methanamine with a carboxylic acid to form an amide bond, a common linkage in kinase inhibitors.

Materials:

-

(3-Fluoropyridin-2-yl)methanamine hydrochloride (from Protocol 1)

-

Carboxylic acid partner (e.g., a substituted benzoic acid) (1.0 - 1.2 eq)

-

Coupling agent: e.g., HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq)

-

Base: e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3-4 eq)

-

Anhydrous solvent: e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas inlet

-

Standard aqueous work-up and purification supplies (separatory funnel, ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

-

To a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid partner in anhydrous DMF.

-

Add the coupling agent (e.g., HATU) and the base (e.g., DIPEA) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve or suspend (3-fluoropyridin-2-yl)methanamine hydrochloride in anhydrous DMF and add the base (e.g., DIPEA) to neutralize the hydrochloride salt and generate the free amine.

-

Add the free amine solution to the activated carboxylic acid solution.

-

Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide.

Visualizations

References

- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma-aldrich tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]

- 3. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN118922420A - TYK2 inhibitor synthesis and intermediate thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols: Boc Protection of 2-Aminomethyl-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the tert-butoxycarbonyl (Boc) protection of the primary amine in 2-aminomethyl-3-fluoropyridine. The resulting compound, tert-butyl ((3-fluoropyridin-2-yl)methyl)carbamate, is a key intermediate in the synthesis of various pharmaceutical compounds.

The Boc group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions.[1] The protection of 2-aminomethyl-3-fluoropyridine is a crucial step to prevent unwanted side reactions of the nucleophilic amino group in subsequent synthetic transformations.[2]

Reaction Principle

The protection reaction involves the treatment of 2-aminomethyl-3-fluoropyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The base deprotonates the primary amine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O. This leads to the formation of the desired N-Boc protected carbamate.

Experimental Data Summary

The following table summarizes typical reaction conditions for the Boc protection of primary amines, which are applicable to 2-aminomethyl-3-fluoropyridine. Optimization may be required to achieve the highest yield and purity for this specific substrate.

| Parameter | Condition | Notes |

| Starting Material | 2-aminomethyl-3-fluoropyridine | --- |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | Typically 1.1 to 1.5 equivalents. |

| Base | Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), or 4-Dimethylaminopyridine (DMAP) | TEA and NaHCO₃ are common choices. DMAP can be used as a catalyst.[3] |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or a biphasic mixture (e.g., Dioxane/Water) | DCM and THF are widely used for their inertness and ability to dissolve both reactants. |

| Temperature | 0 °C to Room Temperature | The reaction is often started at 0 °C and then allowed to warm to room temperature.[4] |

| Reaction Time | 2 to 24 hours | Monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |

| Typical Yield | 85-95% | Yields are generally high for this type of reaction.[4] |

Experimental Workflow

The following diagram illustrates the general workflow for the Boc protection of 2-aminomethyl-3-fluoropyridine.

Caption: Workflow for the Boc protection of 2-aminomethyl-3-fluoropyridine.

Detailed Experimental Protocol

This protocol describes a general method for the Boc protection of 2-aminomethyl-3-fluoropyridine.

Materials:

-

2-aminomethyl-3-fluoropyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for column chromatography)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-aminomethyl-3-fluoropyridine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.2 M concentration), add triethylamine (1.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in the same solvent to the cooled mixture with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl ((3-fluoropyridin-2-yl)methyl)carbamate.

Reaction Mechanism

The following diagram illustrates the reaction mechanism for the Boc protection of an amine.

Caption: Simplified mechanism of Boc protection of a primary amine.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

-

Organic solvents are flammable and should be kept away from ignition sources.

References

Application Note: Synthesis of tert-butyl N-[(3-fluoropyridin-2-yl)methylidene]carbamate

AN-2025-01

Introduction